molecular formula C17H14Cl3NO4 B11982800 4-methoxy-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide

4-methoxy-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide

Cat. No.: B11982800
M. Wt: 402.7 g/mol
InChI Key: OMBOJGAEEDYHCX-UHFFFAOYSA-N
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Description

4-methoxy-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide is a synthetic organic compound with the molecular formula C17H14Cl3NO4 It is characterized by the presence of a methoxy group, a trichloroethyl group, and a formylphenoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride.

    Amidation: The 4-methoxybenzoyl chloride is then reacted with 2,2,2-trichloroethylamine to form the corresponding amide.

    Formylation: The final step involves the formylation of the amide using a formylating agent such as paraformaldehyde in the presence of a catalyst to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 4-methoxy-N-[2,2,2-trichloro-1-(4-carboxyphenoxy)ethyl]benzamide.

    Reduction: 4-methoxy-N-[2,2,2-trichloro-1-(4-hydroxymethylphenoxy)ethyl]benzamide.

    Substitution: Products vary depending on the nucleophile used, such as 4-methoxy-N-[2,2,2-trichloro-1-(4-aminophenoxy)ethyl]benzamide.

Scientific Research Applications

4-methoxy-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect protein function. The trichloroethyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2,2,2-trichloro-1-(cyclohexylamino)ethyl)benzamide
  • 4-methoxy-N-(2,2,2-trichloro-1-(phenylamino)ethyl)benzamide
  • 4-methoxy-N-(2,2,2-trichloro-1-(4-nitrophenoxy)ethyl)benzamide

Uniqueness

4-methoxy-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the formyl group or have different substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C17H14Cl3NO4

Molecular Weight

402.7 g/mol

IUPAC Name

4-methoxy-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide

InChI

InChI=1S/C17H14Cl3NO4/c1-24-13-8-4-12(5-9-13)15(23)21-16(17(18,19)20)25-14-6-2-11(10-22)3-7-14/h2-10,16H,1H3,(H,21,23)

InChI Key

OMBOJGAEEDYHCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)C=O

Origin of Product

United States

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